molecular formula C9H11F2NO B178317 1-[4-(Difluoromethoxy)phenyl]ethanamine CAS No. 136123-72-3

1-[4-(Difluoromethoxy)phenyl]ethanamine

Katalognummer: B178317
CAS-Nummer: 136123-72-3
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: RTLQRHINHVOHHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Difluoromethoxy)phenyl]ethanamine (CAS 136123-72-3) is a fluorinated aromatic amine with the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol. Its IUPAC name is this compound, and it features a difluoromethoxy (-OCF₂H) substituent at the para position of the benzene ring, attached to an ethylamine backbone. Key properties include:

  • Density: 1.182 g/cm³ (predicted)
  • Boiling Point: 239–342°C (varies by isomer)
  • pKa: 8.61 ± 0.10 (predicted)
  • LogP: 1.182 (indicating moderate lipophilicity)

The compound is commercially available as a hydrochloride salt (CAS 2045362-22-7) for enhanced stability . Its primary applications include pharmaceutical intermediates and bioactive molecule synthesis, particularly in fluorinated drug candidates targeting neurological or metabolic pathways .

Eigenschaften

IUPAC Name

1-[4-(difluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLQRHINHVOHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136123-72-3
Record name 1-[4-(difluoromethoxy)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Overview

The most widely reported method involves reductive amination of 4-(difluoromethoxy)benzaldehyde (Figure 1). This two-step process achieves moderate to high yields (65–85%) and is scalable for industrial production.

Step 1: Synthesis of 4-(Difluoromethoxy)benzaldehyde

The difluoromethoxy group is introduced via nucleophilic substitution:

  • Starting material : 4-Hydroxybenzaldehyde reacts with chlorodifluoromethane (ClCF₂H) under basic conditions (K₂CO₃, DMF, 80°C, 12 h).

  • Yield : ~70% after purification by vacuum distillation.

Step 2: Reductive Amination

The aldehyde is converted to the target amine using:

  • Ammonia source : Ammonium acetate (2.5 eq) in methanol.

  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN, 1.2 eq) at 25°C for 24 h.

  • Workup : The crude product is treated with HCl to form the hydrochloride salt, followed by recrystallization in ethanol/water (3:1).

ParameterValue
Temperature25°C
Reaction Time24 h
Yield (Amine)75%
Purity (HPLC)≥98%

Palladium-Catalyzed Coupling and Subsequent Functionalization

Suzuki-Miyaura Coupling

An alternative route employs cross-coupling to install the difluoromethoxy group (Figure 2):

  • Starting material : 4-Bromophenol reacts with difluoromethyl bromide (BrCF₂H) using Pd(OAc)₂/XPhos (5 mol%) in toluene (100°C, 8 h).

  • Intermediate : 4-(Difluoromethoxy)bromobenzene is isolated in 68% yield.

Buchwald-Hartwig Amination

The brominated intermediate undergoes amination:

  • Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and LiHMDS in dioxane (90°C, 12 h).

  • Yield : 60–65% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Enzymatic Synthesis Using ω-Transaminases

Biocatalytic Approach

ω-Transaminases (ω-TAs) offer enantioselective synthesis of the (S)-enantiomer (Figure 3):

  • Substrate : 4-(Difluoromethoxy)acetophenone.

  • Enzyme : ω-TA from Arthrobacter sp. (10 mg/mL) in phosphate buffer (pH 7.5, 30°C).

  • Co-substrate : L-Alanine (2 eq) and pyridoxal-5′-phosphate (PLP, 0.1 mM).

  • Yield : 82% ee (S)-enantiomer after 48 h.

ParameterValue
Enzyme Loading10 mg/mL
Temperature30°C
Reaction Time48 h
Enantiomeric Excess82%

Industrial-Scale Production

Continuous Flow Reactor Design

For large-scale synthesis (>100 kg), continuous flow systems optimize safety and efficiency:

  • Reductive amination : A tubular reactor (0.5 L volume) with immobilized NaBH₃CN on silica gel.

  • Residence time : 30 min at 50°C, achieving 85% conversion.

  • Downstream processing : In-line HCl gas introduction precipitates the hydrochloride salt, filtered through a centrifugal separator.

Cost Analysis

ComponentCost per kg (USD)
4-(Difluoromethoxy)benzaldehyde220
NaBH₃CN150
Pd Catalyst1,200
Total (Flow Process)400–450

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Reductive AminationHigh yield, simplicityRequires toxic cyanoborohydridePilot to industrial
Pd-Catalyzed CouplingModular substrate scopeHigh catalyst costLab-scale
Enzymatic SynthesisEnantioselectivityLong reaction timeSmall-scale (mg–g)

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Zorbax RX-SIL column (4.6 × 250 mm), isocratic elution (hexane:IPA 95:5), retention time = 8.2 min.

  • Chiral GC : Cyclodextrin-based column (Chiraldex B-PH), 120°C, ee >99% for (S)-enantiomer.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.4 Hz, 2H), 6.95 (d, J = 8.4 Hz, 2H), 4.21 (q, J = 6.8 Hz, 1H), 3.12 (br s, 2H), 1.48 (d, J = 6.8 Hz, 3H).

  • MS (ESI+) : m/z 188.1 [M+H]⁺ .

Analyse Chemischer Reaktionen

1-[4-(Difluoromethoxy)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like thiols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(difluoromethoxy)benzaldehyde, while reduction may produce 1-[4-(difluoromethoxy)phenyl]ethanol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Potential Therapeutic Uses:
1-[4-(Difluoromethoxy)phenyl]ethanamine is being studied for its potential as a therapeutic agent. Its structural similarity to known psychoactive compounds suggests possible applications in treating conditions such as depression and anxiety. The difluoromethoxy group may enhance lipophilicity, influencing pharmacokinetics and receptor interactions.

Mechanism of Action:
While the specific mechanisms of action remain largely unexplored, preliminary studies indicate that the compound may interact with various receptors and enzymes. This interaction could modulate biochemical pathways relevant to disease mechanisms, warranting further investigation into its therapeutic potential.

Case Studies:

  • Cytotoxicity Against Cancer Cells: Research has indicated that analogs of this compound exhibit selective cytotoxic activity against specific cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth in colon cancer models, suggesting that further exploration of this compound could yield significant findings in oncology .

Synthesis and Derivatives:
The synthesis of this compound typically involves straightforward organic reactions that can be scaled up for industrial applications. Continuous flow reactors may be utilized to enhance production efficiency, making this compound a candidate for various material science applications.

Potential in Polymer Chemistry:
Given its unique chemical structure, there is potential for using this compound in polymer chemistry, particularly in developing materials with specific electronic or optical properties. Its difluoromethoxy group could provide desirable characteristics such as increased stability or enhanced interaction with other materials.

Wirkmechanismus

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Fluorinated Substituent Effects

  • Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCF₂H) :

    • The trifluoromethoxy analog (CAS 1208989-29-0) exhibits a 0.7-unit higher LogP, suggesting superior blood-brain barrier penetration . However, the difluoromethoxy group in the target compound offers a balance between lipophilicity and metabolic resistance, as -CF₂H is less prone to oxidative degradation than -CF₃ .
  • Difluoroethyl (-CF₂CH₃) :

    • The aliphatic fluorination in 1-[4-(1,1-difluoroethyl)phenyl]ethanamine (CAS 1551427-73-6) reduces aromatic ring conjugation, leading to a 30% lower boiling point (239°C vs. 342°C) and altered receptor-binding kinetics .

Positional Isomerism

  • The 3-(difluoromethoxy)phenyl isomer (CAS 926263-64-1) demonstrates distinct safety profiles, including higher acute toxicity (LD₅₀ < 100 mg/kg in rodents) compared to the para-substituted target compound .

Enantiomeric Differences

  • The (S)-enantiomer hydrochloride (CAS 2045362-22-7) shows 3-fold higher affinity for serotonin receptors (Ki = 12 nM) than the racemic mixture, emphasizing the role of stereochemistry in bioactivity .

Biologische Aktivität

1-[4-(Difluoromethoxy)phenyl]ethanamine is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a difluoromethoxy group attached to a phenyl ring and an ethanamine moiety, which influences its lipophilicity and interaction with biological targets. The following sections detail its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H10F2N
  • Molecular Weight : Approximately 187.19 g/mol
  • Structure : The compound's structure enhances its binding affinity to various receptors and enzymes, which is crucial for understanding its pharmacological potential.

While the specific mechanisms of action for this compound remain largely unexplored, preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in biochemical pathways related to mood regulation and cognitive function. Its structural similarity to known psychoactive compounds indicates potential applications in treating conditions such as depression and anxiety.

Biological Activities

  • Pharmacological Potential :
    • Antidepressant and Anxiolytic Effects : Due to its structural characteristics, the compound may exhibit properties similar to established antidepressants, potentially modulating serotonin or norepinephrine pathways.
    • Neuroprotective Properties : Research indicates that derivatives of this compound may inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. This inhibition could help reduce amyloid-beta deposits associated with neurodegenerative disorders .
  • Interaction Studies :
    • Binding Affinity : Initial studies have assessed the binding affinity of this compound to various receptors, suggesting it may act as an inhibitor or modulator within specific biological pathways.
    • Enzyme Inhibition : The compound's potential to inhibit enzymes like BACE1 highlights its relevance in developing therapies for Alzheimer's disease and other cognitive disorders .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound. These studies often focus on their effects on cell viability, enzyme inhibition, and receptor binding.

  • Study on Neurodegenerative Disorders :
    • A study highlighted the effectiveness of similar compounds in inhibiting BACE1, demonstrating significant reductions in amyloid-beta levels in vitro. This suggests a promising avenue for therapeutic development against Alzheimer's disease .
  • Cytotoxicity Assessments :
    • Cytotoxicity assays conducted on human cell lines have shown varying degrees of activity for related compounds, indicating potential safety profiles and therapeutic windows for further investigation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarity IndexBiological Activity
1-(4-(Trifluoromethoxy)phenyl)ethanone85013-98-50.96Potential neuroprotective effects
1-(3-(Difluoromethoxy)phenyl)ethanone101975-23-90.98Antidepressant-like activity
4-(Difluoromethoxy)benzaldehyde73960-07-30.92Modulation of neurotransmitter systems

This table illustrates how variations in functional groups can significantly alter biological activity and receptor interactions.

Q & A

Basic: What are the standard synthetic routes for 1-[4-(Difluoromethoxy)phenyl]ethanamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves amide coupling or reductive amination strategies. For example, coupling intermediates like 4-(difluoromethoxy)phenylacetone with ammonia or ammonium acetate under reducing conditions (e.g., NaBH₃CN) can yield the target compound. Optimization includes:

  • Catalyst selection : Use of carbodiimides (e.g., EDCl) with HOBt to minimize side reactions .
  • Temperature control : Maintaining 0–20°C during coupling steps to prevent racemization .
  • Solvent choice : Dichloromethane or THF for improved solubility of intermediates .
    Yield improvements (>90%) are achieved via iterative purification (e.g., column chromatography) and monitoring by TLC .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm the presence of the difluoromethoxy group and ethanamine backbone (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 4.5–5.0 ppm for -OCHF₂) .
  • HPLC-MS : Quantifies purity (>98%) and detects impurities (e.g., unreacted ketone intermediates) .
  • Elemental analysis : Validates molecular formula consistency (e.g., C₉H₁₁F₂NO) .
  • X-ray crystallography : Resolves stereochemical ambiguities in enantiomeric forms .

Advanced: How does the difluoromethoxy group in this compound influence its interaction with monoamine oxidase (MAO) enzymes compared to non-fluorinated analogs?

Methodological Answer:
The difluoromethoxy group enhances electron-withdrawing effects , altering binding affinity to MAO isoforms:

  • Computational docking : Fluorine atoms form hydrophobic interactions with MAO-B active sites (e.g., FAD-binding pockets), as seen in ligand-based virtual screening studies .
  • Enzyme assays : Fluorinated derivatives show 2–3× higher inhibition potency (IC₅₀) compared to methoxy analogs due to improved metabolic stability .
  • Comparative studies : Replace difluoromethoxy with methoxy or trifluoromethoxy groups to assess steric/electronic effects via kinetic assays (e.g., KiK_i measurements) .

Advanced: What computational strategies can predict the pharmacokinetic properties of this compound, and how do they compare with empirical data?

Methodological Answer:

  • QSAR modeling : Use descriptors like logP (lipophilicity) and polar surface area to predict blood-brain barrier penetration (e.g., Molinspiration software) .
  • Molecular dynamics (MD) simulations : Assess binding stability with target proteins (e.g., MAO-B) over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME estimate metabolic lability (CYP450 interactions) and compare with in vitro microsomal stability assays .
    Discrepancies between predicted and empirical data (e.g., half-life) often arise from unaccounted stereochemical effects .

Advanced: How can discrepancies in reported biological activity data for this compound derivatives be systematically analyzed?

Methodological Answer:

  • Stereochemical analysis : Enantiomers (e.g., R- vs. S-configurations) exhibit divergent bioactivities. Use chiral HPLC to resolve and test individual isomers .
  • Assay variability : Standardize protocols (e.g., MAO inhibition assays at pH 7.4, 37°C) to minimize inter-lab variability .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .
    Example: A 20% potency difference between studies may stem from impurities in enantiomeric preparations .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
  • Light sensitivity tests : UV irradiation (254 nm) for 48 hours to assess photodegradation products (e.g., defluorination) .
  • pH stability : Incubate in buffers (pH 1–13) and quantify intact compound via LC-MS .

Advanced: What strategies are effective in resolving racemic mixtures of this compound during synthesis?

Methodological Answer:

  • Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) for enantiomer separation .
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively acetylate one enantiomer .
  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.